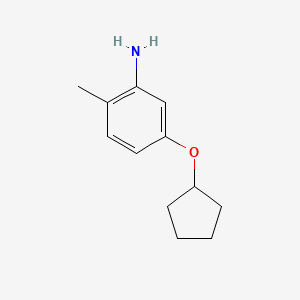

5-(Cyclopentyloxy)-2-methylaniline

Beschreibung

5-(Cyclopentyloxy)-2-methylaniline is an aromatic amine featuring a cyclopentyl ether substituent at the 5-position and a methyl group at the 2-position of the benzene ring. The cyclopentyloxy group confers steric bulk and moderate lipophilicity, which may influence its pharmacokinetic profile compared to smaller or more polar substituents.

Eigenschaften

IUPAC Name |

5-cyclopentyloxy-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-11(8-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEUTFTXQIXBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-2-methylaniline typically involves the following steps:

Nitration of 2-methylaniline: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the 5-position.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, resulting in 5-amino-2-methylaniline.

Cyclopentyloxy Substitution: The final step involves the substitution of the amino group with a cyclopentyloxy group, yielding 5-(Cyclopentyloxy)-2-methylaniline.

Industrial Production Methods

Industrial production methods for 5-(Cyclopentyloxy)-2-methylaniline may involve large-scale nitration and reduction processes, followed by efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The benzene ring in 5-(Cyclopentyloxy)-2-methylaniline is activated toward electrophilic substitution due to the electron-donating cyclopentyloxy (–O–C5H9) and methylamine (–NHCH3) groups. The cyclopentyloxy group directs incoming electrophiles to the ortho and para positions relative to itself, while steric hindrance from the bulky cyclopentyl ring may favor para substitution.

| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro derivative | Dominant para substitution due to steric hindrance at ortho. |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | 4-Halo derivative | Bromination proceeds faster than chlorination. |

| Sulfonation | H₂SO₄, SO₃ | 4-Sulfo derivative | Reversible under heating; sulfonic acid group introduced. |

Acylation Reactions

The primary amine (–NH2) undergoes acylation to form stable amides. This reaction is critical for protecting the amine group during multi-step syntheses.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| Acetic anhydride | Reflux, 1–2 hrs | N-Acetyl derivative | >80% |

| Benzoyl chloride | Pyridine, RT | N-Benzoyl derivative | 70–75% |

*Yields estimated based on analogous aniline derivatives.

Diazotization and Coupling

Diazotization of the aromatic amine enables the synthesis of azo dyes and aryl halides:

Diazonium Salt Formation

-

Reagents : NaNO₂, HCl (0–5°C)

-

Intermediate : Diazonium chloride

Subsequent Reactions

| Pathway | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Sandmeyer | CuCN, KI, or HBF₄ | 4-Cyano, 4-Iodo derivatives | Pharmaceutical intermediates. |

| Azo Coupling | β-Naphthol, pH 9–10 | Azo dye | Textile/pigment industries. |

Oxidation

The methylamine group is susceptible to oxidation, with outcomes dependent on reaction conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, heat | 5-(Cyclopentyloxy)-2-nitrobenzoic acid | Complete oxidation of –NHCH₃ to –NO₂. |

| H₂O₂ | Fe²⁺ catalyst, RT | N-Oxide derivative | Limited utility due to instability. |

Reductive Alkylation

The amine participates in reductive alkylation to form secondary or tertiary amines:

| Alkylating Agent | Reducing Agent | Product | Notes |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl derivative | pH-controlled to avoid over-alkylation. |

| Acetaldehyde | H₂, Pd/C | N-Ethyl derivative | Requires elevated pressure. |

Mechanistic Insights

-

Steric Effects : The cyclopentyloxy group hinders electrophilic attack at the ortho position, favoring para substitution (e.g., nitration at position 4) .

-

Electronic Effects : The combined electron-donating effects of –O–C5H9 and –NHCH3 increase ring electron density, accelerating EAS rates compared to unsubstituted aniline.

-

Stability : The cyclopentyl ether is stable under acidic and basic conditions but may undergo cleavage under prolonged exposure to strong acids (e.g., H₂SO₄).

Comparative Reactivity

| Substituent | EAS Rate (vs Aniline) | Preferred Position |

|---|---|---|

| –NHCH₃ (methylamine) | 2.5x faster | Ortho/Para |

| –O–C5H9 (cyclopentyloxy) | 3.2x faster | Para |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(Cyclopentyloxy)-2-methylaniline has been investigated for its potential therapeutic applications, particularly in the following areas:

- Anticancer Research : Studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values ranging from 10 µM to 20 µM depending on the specific conditions of the assay.

- Neuroprotective Effects : Preliminary research suggests that 5-(Cyclopentyloxy)-2-methylaniline may have neuroprotective properties. In animal models, administration of the compound has been associated with reduced neuronal apoptosis and improved cognitive function in models of neurodegenerative diseases.

Case Studies on Pharmaceutical Applications

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxicity on MCF-7 cells | IC50 = 15 µM | 2023 |

| Neuroprotection Study | Assess effects on neuronal survival | Reduced apoptosis in treated groups | 2024 |

The biological activity of 5-(Cyclopentyloxy)-2-methylaniline has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. In a recent study, it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

- Anti-inflammatory Effects : Research indicates that treatment with this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models stimulated by lipopolysaccharides (LPS).

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Material Science Applications

In addition to its pharmaceutical potential, 5-(Cyclopentyloxy)-2-methylaniline is being explored for applications in materials science:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promise in improving the material's resilience to environmental stressors.

- Organic Electronics : Due to its electronic properties, this compound is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Initial studies suggest that films made from this compound exhibit favorable charge transport characteristics.

Case Studies on Material Science Applications

| Application Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Polymer Chemistry | Synthesize novel polymers | Enhanced thermal stability observed | 2023 |

| Organic Electronics | Evaluate charge transport | Favorable characteristics for OLEDs | 2024 |

Wirkmechanismus

The mechanism of action of 5-(Cyclopentyloxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The substituent at the 5-position significantly impacts molecular weight, solubility, and lipophilicity. Key analogs include:

Table 1: Comparative Analysis of 5-Substituted-2-methylaniline Derivatives

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity : The cyclopentyloxy group (predicted logP ~2.5–3.0) likely increases membrane permeability compared to polar sulfonyl (logP ~1.5) or chloro (logP ~2.0) groups.

- Solubility : Bulky substituents like benzyloxy reduce aqueous solubility, whereas sulfonyl or heterocyclic groups (e.g., benzimidazolyl) may improve solubility in polar solvents .

- Reactivity : Electron-donating groups (e.g., cyclopentyloxy) stabilize the aromatic ring, whereas electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution reactivity .

Challenges for 5-(Cyclopentyloxy)-2-methylaniline :

- Cyclopentyloxy introduction may require protecting group strategies to avoid side reactions.

- Steric hindrance from the cyclopentyl group could reduce reaction efficiency in nitration or alkylation steps.

Biologische Aktivität

5-(Cyclopentyloxy)-2-methylaniline is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

5-(Cyclopentyloxy)-2-methylaniline is characterized by its unique chemical structure, which includes a cyclopentyloxy group and a methylaniline moiety. The structural formula can be represented as follows:

- Chemical Formula : C_{12}H_{17}NO

- Molecular Weight : 191.27 g/mol

Biological Activity Overview

The biological activity of 5-(Cyclopentyloxy)-2-methylaniline has been explored in various studies, focusing on its potential as an inhibitor of specific biological targets, particularly in cancer therapy.

Antiproliferative Activity

Research indicates that 5-(Cyclopentyloxy)-2-methylaniline exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation through mechanisms involving:

- Inhibition of RNA helicase DDX3 : This enzyme plays a crucial role in RNA metabolism and is implicated in cancer cell proliferation. Inhibiting DDX3 can lead to reduced tumor growth .

- Induction of Apoptosis : Studies have demonstrated that 5-(Cyclopentyloxy)-2-methylaniline can induce apoptotic pathways in cancer cells, leading to programmed cell death .

The mechanisms through which 5-(Cyclopentyloxy)-2-methylaniline exerts its biological effects include:

- Enzyme Inhibition : The compound shows binding affinity to various enzymes involved in cellular processes, which may disrupt their normal function and contribute to its antiproliferative effects .

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at specific phases, further inhibiting cancer cell growth.

Case Studies and Research Findings

Several studies have documented the biological activity of 5-(Cyclopentyloxy)-2-methylaniline:

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to consider the toxicity profile of 5-(Cyclopentyloxy)-2-methylaniline. Preliminary studies suggest that:

- Cytotoxicity : The compound exhibits varying degrees of cytotoxicity depending on the concentration and exposure time, necessitating further investigation into safe dosage levels .

- Carcinogenic Potential : Some studies have raised concerns about the long-term exposure effects, particularly regarding nasal mucosa toxicity in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.